2-Bromovinyltrimethylsilane
Overview
Description
2-Bromovinyltrimethylsilane, also known as β-(Trimethylsilyl)vinyl bromide or 1-Bromo-2-(trimethylsilyl)ethylene, is a chemical compound with the molecular formula BrCH=CHSi(CH3)3 . It has a molecular weight of 179.13 .
Molecular Structure Analysis
The molecular structure of 2-Bromovinyltrimethylsilane consists of a bromovinyl group attached to a trimethylsilane group . The molecule contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
2-Bromovinyltrimethylsilane is a liquid at room temperature . It has a density of 1.167 g/mL at 25 °C and a refractive index of 1.466 at 20 °C . It has a boiling point of 50-51 °C at 52 mmHg .Scientific Research Applications
Synthesis of Organic Compounds
2-Bromovinyltrimethylsilane plays a significant role in the synthesis of various organic compounds. It is used in the formation of Grignard reagents, which are crucial in synthesizing 2- and 3-(trimethylsilyl) acrylic acids and vinyl derivatives of silicon, germanium, and tin (Mironov, Petrov, & Maksimova, 1959). The compound also finds application in the preparation of 2-trimethylsilyl-2-propenal, a synthetic reagent used for creating various organic molecules (Hsung, 1994).
Palladium-Catalyzed Reactions
2-Bromovinyltrimethylsilane is utilized in stereospecific palladium-catalyzed cross-coupling reactions. This process is vital for creating compounds with high stereoisomeric purities, such as (E)-1-trimethylsilyl-1-en-3-ynes and (1E, 3E)-1-trimethylsilyl -1,3-dienes (Andreini, Carpita, & Rossi, 1988).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 2-Bromovinyltrimethylsilane is used in the preparation of hyperbranched polysiloxysilane, which can be utilized to create temperature-responsive high-performance liquid chromatography (HPLC) systems (Seino et al., 2006). This application is crucial for advancing analytical chemistry techniques.
Safety And Hazards
2-Bromovinyltrimethylsilane is classified as a flammable liquid and vapor (H226), and it can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .
properties
IUPAC Name |
[(E)-2-bromoethenyl]-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCNOSKBLGEMQ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromovinyltrimethylsilane | |
CAS RN |
41309-43-7 | |
Record name | (2-Bromovinyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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